An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorodisilane
An In-depth Technical Guide to the Synthesis and Properties of 1,2-Dichlorodisilane
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, properties, and reactivity of 1,2-dichlorodisilane (ClH₂SiSiH₂Cl), a key intermediate in organosilicon chemistry. The information is curated for professionals in research and development who require detailed, technical information for their work.
Introduction
1,2-Dichlorodisilane is a halogenated disilane that serves as a valuable precursor for the synthesis of various functionalized disilanes and polysilanes. Its reactivity, stemming from the Si-Cl and Si-H bonds, allows for a range of chemical transformations, making it a versatile building block in materials science and chemical synthesis. This document outlines the primary methods for its preparation and summarizes its key physical and spectroscopic properties.
Synthesis of 1,2-Dichlorodisilane
The synthesis of 1,2-dichlorodisilane can be achieved through several routes, with the electrophilic cleavage of aryldisilanes being a particularly effective and high-yield method.
Electrophilic Cleavage of Aryl-Substituted Disilanes
A highly efficient method for the synthesis of 1,2-dichlorodisilane involves the reaction of 1,2-di(1-naphthyl)disilane with liquid hydrogen chloride. This reaction proceeds in quantitative yield, offering a clean and straightforward route to the desired product.[1]
Experimental Protocol: Synthesis of 1,2-Dichlorodisilane from 1,2-di(1-naphthyl)disilane
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Materials:
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1,2-di(1-naphthyl)disilane
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Liquid Hydrogen Chloride (large excess)
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Apparatus:
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Thick-walled glass tube
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Vacuum line
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Procedure:
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Place 5.0 g of 1,2-di(1-naphthyl)disilane into a thick-walled glass tube.
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Condense a large excess of liquid hydrogen chloride into the tube at a low temperature.
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Carefully seal the glass tube.
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Maintain the reaction mixture at -70 °C for five hours.
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After the reaction is complete, connect the glass tube to a vacuum line.
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Carefully remove the unreacted hydrogen chloride by evaporation under vacuum.
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Separate the 1,2-dichlorodisilane from the naphthalene byproduct by fractional condensation. The product is obtained as a colorless liquid.
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Yield: Quantitative.
The following diagram illustrates the workflow for this synthesis:
Other Synthetic Routes
While the electrophilic cleavage method is highly effective, other approaches to the synthesis of 1,2-dichlorodisilane and its derivatives have been explored. These include:
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Reductive Coupling: This method involves the formation of a Si-Si bond through the reduction of silane precursors. An example is the Wurtz-type coupling of chlorodimethylsilane to form 1,1,2,2-tetramethyl-1,2-dichlorodisilane.
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Catalytic Cracking: Aluminum trichloride (AlCl₃) can be used to catalyze the cracking of certain silane precursors to yield 1,2-dichlorodisilane. However, this method can lead to rapid H/Cl exchange reactions and Si-Si bond cleavage, resulting in decomposition of the product.[2]
The following diagram illustrates the general synthetic pathways to 1,2-dichlorodisilane:
Physical and Chemical Properties
1,2-Dichlorodisilane is a colorless liquid at room temperature. It is stable for weeks when stored in the absence of catalysts. However, in the presence of trace amounts of catalysts such as aluminum trichloride, it undergoes rapid H/Cl exchange and Si-Si bond cleavage.[2]
In the liquid state, 1,2-dichlorodisilane exists as a mixture of gauche and anti rotamers, which has been confirmed by infrared and Raman spectroscopy.[2]
Due to a lack of readily available public data for the physical properties of the parent 1,2-dichlorodisilane (ClH₂SiSiH₂Cl), the properties of the closely related 1,2-dichlorotetramethyldisilane are presented below for reference.
| Property | Value (for 1,2-dichlorotetramethyldisilane) |
| Molecular Formula | C₄H₁₂Cl₂Si₂ |
| Molecular Weight | 187.21 g/mol |
| Appearance | Colorless clear liquid |
| Density | 1.01 g/mL |
| Boiling Point | 148 °C |
| Refractive Index (n20D) | 1.45 |
Spectroscopic Properties
The spectroscopic characterization of 1,2-dichlorodisilane is crucial for its identification and for understanding its chemical structure. While specific numerical data for the parent compound is not widely available in public sources, it is known to have been characterized by ²⁹Si NMR, IR, and Raman spectroscopy.[2]
²⁹Si NMR Spectroscopy
²⁹Si NMR spectroscopy is a powerful tool for characterizing organosilicon compounds. The chemical shifts and coupling constants are sensitive to the electronic environment of the silicon atoms. For chlorodisilanes, the ²⁹Si chemical shifts and J(²⁹Si,¹H) coupling constants have been reported.[2]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The vibrational spectra of 1,2-dichlorodisilane have confirmed the presence of both gauche and anti rotational isomers in the liquid phase.[2]
Applications in Research and Development
1,2-Dichlorodisilane is a key intermediate in the synthesis of more complex silicon-containing molecules. Its applications include:
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Precursor to functionalized disilanes: The chlorine and hydrogen atoms can be substituted to introduce a variety of functional groups.
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Synthesis of polysilanes: It can be used in polymerization reactions to create silicon-based polymers with unique electronic and optical properties.
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Surface modification: As with other chlorosilanes, it has the potential to be used for modifying the surfaces of materials to alter properties such as hydrophobicity and adhesion.
Conclusion
1,2-Dichlorodisilane is a versatile and important compound in organosilicon chemistry. The electrophilic cleavage of 1,2-di(1-naphthyl)disilane provides a high-yield and clean synthetic route. While its physical and spectroscopic properties are not as extensively documented in publicly accessible literature as some of its derivatives, its reactivity and potential for further chemical modification make it a valuable tool for researchers in materials science and chemical synthesis. Further research into its properties and reactions will undoubtedly continue to expand its applications.
